Product packaging for Safingol(Cat. No.:CAS No. 15639-50-6)

Safingol

Cat. No.: B048060
CAS No.: 15639-50-6
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Safingol, also known chemically as L-threo-sphinganine, is a synthetic, short-chain sphingoid base that serves as a potent and selective inhibitor of protein kinase C (PKC). As a lysosphingolipid, it is a key intermediate in sphingolipid metabolism and a valuable tool for probing complex cell signaling pathways. Its primary research value lies in its ability to inhibit multiple isoforms of PKC by competing for the diacylglycerol (DAG) binding site, thereby modulating downstream signaling cascades involved in cell proliferation, differentiation, and apoptosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39NO2 B048060 Safingol CAS No. 15639-50-6

Properties

IUPAC Name

(2S,3S)-2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045768
Record name Safingol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15639-50-6, 3102-56-5
Record name Safingol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15639-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safingol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safingol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAFINGOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Safingol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAFINGOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Safingol

Direct Enzymatic Inhibition by Safingol

This compound directly interferes with the activity of several enzymes crucial for cellular function and survival.

Sphingosine (B13886) Kinase 1 (SphK1) Inhibition

This compound is recognized as a competitive inhibitor of Sphingosine Kinase 1 (SphK1) researchgate.netfrontiersin.orgnih.gov. SphK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a lipid mediator involved in cell proliferation, invasion, and angiogenesis wikipedia.orgnih.govnih.gov. By inhibiting SphK1, this compound shifts the balance of the sphingolipid rheostat towards ceramide accumulation, which is generally pro-apoptotic, by reducing S1P levels and thus limiting anti-proliferative effects preprints.orgaacrjournals.org. The reported inhibition constant (K_i) for this compound against SphK is approximately 5 µM preprints.orgnih.govaacrjournals.org. While primarily known for SphK1 inhibition, this compound is considered a non-selective sphingosine kinase inhibitor, affecting both SphK1 and SphK2 to some extent frontiersin.org.

Protein Kinase C (PKC) Inhibition

This compound acts as an inhibitor of the Protein Kinase C (PKC) family wikipedia.orgnih.govresearchgate.nettandfonline.commedchemexpress.com. It competitively interacts with phorbol (B1677699) dibutyrate at the regulatory domains of PKC, thereby inhibiting the activation of these enzymes wikipedia.org. Research has shown that this compound inhibits various PKC isoforms, including PKCβ-I, PKCδ, and PKCε wikipedia.orgnih.govtandfonline.com. For instance, this compound inhibits the enzymatic activity of purified rat brain PKC with an IC50 of 37.5 µM and inhibits ³H-phorbol dibutyrate binding with an IC50 of 31 µM . It also inhibits human PKCα, a major overexpressed isoenzyme in certain cancer cells, with an IC50 of 40 µM . The K_i for PKC inhibition by this compound has been reported to be around 33 µM, which is somewhat higher than its K_i for SphK preprints.orgnih.govaacrjournals.org.

Phosphoinositide 3-Kinase (PI3K) Inhibition

In addition to its effects on SphK1 and PKC, this compound has been shown to directly inhibit Phosphoinositide 3-Kinase (PI3K) wikipedia.orgnih.govtandfonline.comaacrjournals.org. PI3K is a crucial component of several signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a vital role in cell growth, survival, and metabolism wikipedia.orgnih.gov. This direct inhibition of PI3K contributes significantly to this compound's broader impact on intracellular signaling.

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, this compound extensively modulates several intracellular signaling pathways, leading to downstream cellular responses.

PI3K/Akt/mTOR Pathway Regulation

This compound significantly impacts the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival wikipedia.orgnih.govtandfonline.com. This compound inhibits the phosphorylation of critical components within this pathway, including Akt, p70S6k, and rS6 nih.govtandfonline.comaacrjournals.org. This inhibition of the PI3K/Akt/mTOR axis is a key mechanism by which this compound induces autophagy wikipedia.orgnih.govtandfonline.com. Studies have demonstrated that while this compound treatment leads to the inhibition of Akt phosphorylation, the means by which this occurs may be independent of its inhibition of PKCε and PKCδ tandfonline.com. Interestingly, initial exposure to this compound can lead to an increase in phosphorylated mTOR, which is subsequently reduced at later time points wikipedia.orgnih.gov. The collective inhibition of PKC and PI3K pathways by this compound contributes quantitatively to the induction of autophagy tandfonline.com. For instance, combining siRNA depletion of PKCε with LY294002 (a PI3K inhibitor) resulted in autophagy induction comparable to that caused by this compound alone, indicating a synergistic effect of inhibiting both pathways nih.govtandfonline.comaacrjournals.org.

MAPK/ERK Pathway Inhibition

Data Tables

The following table summarizes key enzymatic inhibition data for this compound:

Enzyme TargetInhibition TypeK_i / IC50 ValueReference
Sphingosine Kinase 1Competitive~5 µM preprints.orgnih.govaacrjournals.org
Protein Kinase C (PKC)Competitive~33 µM (K_i) preprints.orgnih.govaacrjournals.org
PKC (rat brain)Inhibition37.5 µM (IC50)
PKC (rat brain)Phorbol binding31 µM (IC50)
PKCα (human)Inhibition40 µM (IC50)
Phosphoinositide 3-Kinase (PI3K)InhibitionNot specified wikipedia.orgnih.govtandfonline.com

The following table highlights the impact of this compound on key signaling pathway components:

Pathway ComponentEffect of this compound TreatmentReference
AktInhibited phosphorylation nih.govtandfonline.comaacrjournals.org
p70S6kInhibited phosphorylation nih.govtandfonline.comaacrjournals.org
rS6Inhibited phosphorylation nih.govtandfonline.comaacrjournals.org
ERKInhibited phosphorylation nih.govtandfonline.comaacrjournals.org
mTORInitially activated, then reduced phosphorylation wikipedia.orgnih.gov

Cellular Outcomes and Biological Activities of Safingol

Impact on Cancer Cell Biology

Modulation of Multi-drug Resistance

Multi-drug resistance (MDR) represents a significant challenge in cancer therapy, often leading to treatment failure. Safingol (L-threo-dihydrosphingosine) has emerged as a promising agent in overcoming MDR by modulating key cellular pathways, primarily through the inhibition of Protein Kinase C (PKC) and the regulation of sphingolipid metabolism. oup.comwikipedia.orgmdpi.comnih.gov

Detailed Research Findings and Mechanisms:

Inhibition of Protein Kinase C (PKC) and P-glycoprotein Activity: this compound functions as a competitive inhibitor of Protein Kinase C (PKC), interacting specifically with its regulatory phorbol-binding domain. oup.comnih.gov This inhibition of cellular PKC activity is strongly correlated with its ability to reverse the MDR phenotype. oup.comnih.gov In multi-drug resistant cell lines, such as MCF-7 DOXR (doxorubicin-resistant MCF-7 breast cancer cells), this compound treatment has been shown to increase the intracellular accumulation of chemotherapeutic agents like [3H]vinblastine. nih.gov This enhanced drug accumulation is accompanied by the inhibition of both basal and phorbol (B1677699) 12,13-dibutyrate-stimulated phosphorylation of P-glycoprotein (P-gp). nih.gov P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter that actively effluxes various anticancer drugs from cells, thereby contributing to MDR. oup.comresearchgate.net Crucially, research indicates that this compound's effect on P-gp is indirect, mediated through PKC inhibition, rather than direct competitive interference with P-gp drug binding or alteration of its ATPase activity. oup.comnih.gov this compound does not alter the expression of P-gp or the levels of mdr1 mRNA (the gene encoding P-gp). nih.gov This suggests a mechanism where this compound's inhibition of PKC phosphorylation of P-gp leads to decreased P-gp activity and, consequently, increased intracellular drug concentrations. oup.comnih.gov

Modulation of Sphingolipid Metabolism: this compound, a synthetic isomer of sphinganine (B43673), influences the delicate balance of bioactive sphingolipids within the cell, particularly the ceramide-sphingosine-1-phosphate (S1P) rheostat. mdpi.comoaepublish.comresearchgate.net Ceramide generally promotes antiproliferative responses, including apoptosis, while S1P tends to promote cell survival, proliferation, and drug resistance. mdpi.comoaepublish.comresearchgate.netmdpi.com Aberrations in sphingolipid metabolism that either accelerate ceramide catabolism or prevent its accumulation contribute significantly to drug resistance. oaepublish.comresearchgate.net this compound acts as an inhibitor of sphingosine (B13886) kinase 1 (SPHK1) and SPHK2, enzymes responsible for converting sphingosine to S1P. oaepublish.com It also inhibits ceramide kinase, which converts ceramide to ceramide-1-phosphate. oaepublish.com By inhibiting these enzymes, this compound leads to an increase in intracellular ceramide levels, thereby shifting the ceramide/S1P balance towards pro-apoptotic ceramide, which can sensitize cancer cells to chemotherapy. mdpi.comoaepublish.comresearchgate.netavantiresearch.com For instance, increased expression of SPHK1 has been correlated with cisplatin (B142131) resistance in gastric cancer cell lines. whiterose.ac.uk this compound, as an SPHK1 inhibitor, has demonstrated cytotoxicity as a single agent and synergistic effects with cisplatin in these resistant cell lines. whiterose.ac.uk

Synergistic Effects with Chemotherapeutic Agents: Preclinical and clinical studies have demonstrated that this compound can dramatically potentiate the antitumor effects of various conventional chemotherapeutic agents when used in combination. wikipedia.orgaacrjournals.org This synergy is observed across a range of cancer types, enhancing apoptosis and lethal autophagy induced by these drugs. oaepublish.comaacrjournals.org

The table below summarizes some detailed research findings on this compound's synergistic effects in modulating multi-drug resistance:

Chemotherapeutic AgentCancer Type(s)Observed OutcomeKey Mechanism(s) ImplicatedSource(s)
Doxorubicin (B1662922)Breast cancer (MCF-7 DOXR), Human tumor xenograftsIncreased drug accumulation, enhanced cytotoxicity, improved chemosensitivity.PKC inhibition, decreased P-gp phosphorylation. nih.govaacrjournals.org
CisplatinOvarian, Head and Neck Squamous Cell, Human tumor xenografts, Gastroesophageal cancerSynergistic cytotoxicity, improved chemosensitivity, overcoming resistance.PKC inhibition, SPHK1 inhibition. oaepublish.comwhiterose.ac.ukaacrjournals.orgfrontiersin.org
Mitomycin CGastric cancer, Ovarian, Colon, Breast, Cervical, Head and Neck Squamous Cell cancer modelsPotentiation of effect, increased apoptosis and lethal autophagy.PKC inhibition. oaepublish.comaacrjournals.org
VinblastineBreast cancer (MCF-7 DOXR)Enhanced toxicity, increased drug accumulation.PKC inhibition, decreased P-gp phosphorylation. nih.gov
Irinotecan (B1672180)Various solid tumors (general)Potentiation of antitumor effects.Not explicitly detailed in snippets, but likely related to PKC/sphingolipid modulation. wikipedia.org
Fenretinide (B1684555)Various human cancers (general)Synergistic suppression of growth, enhanced chemotherapy cytotoxicity.Elevation of ceramide, SPHK inhibition. wikipedia.orgresearchgate.netoup.com

These findings highlight this compound's multifaceted approach to overcoming drug resistance, primarily by interfering with critical signaling pathways (PKC) and restoring the pro-apoptotic balance of sphingolipids.

Safingol in Sphingolipid Metabolism Research

Sphingolipid Biosynthesis Pathways

The de novo synthesis of sphingolipids in mammals typically commences in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, leading to the formation of sphingoid bases like sphinganine (B43673), which subsequently undergo N-acylation to yield dihydroceramide (B1258172) mdpi.comfrontiersin.org. Safingol, as an L-threo-stereoisomer of sphinganine, integrates into these fundamental pathways.

This compound is actively metabolized by cultured cells and serves as a biosynthetic precursor for various complex sphingolipid species researchgate.net. While its natural stereoisomer, D-erythro-dihydrosphingosine (sphinganine), is efficiently incorporated into cellular sphingolipids, this compound is also utilized, albeit at differing rates nih.gov. This demonstrates the cellular machinery's capacity to process this non-natural sphingoid base into more intricate lipid structures.

A primary metabolic fate of this compound is its N-acylation to form L-threo-dihydroceramide, also referred to as N-acyl-Safingol tandfonline.comresearchgate.netnih.govresearchgate.net. This process involves the addition of a fatty acyl chain to the amino group of this compound. Notably, the N-acylation of this compound to L-threo-dihydroceramide exhibits reduced sensitivity to fumonisin B1, an inhibitor of sphinganine-N-acyltransferase (dihydroceramide synthase), compared to the formation of the natural D-erythro-dihydroceramide nih.gov. Furthermore, L-threo-dihydroceramide derived from this compound appears to be metabolically more stable than its D-erythro-stereoisomer, leading to its accumulation within cells researchgate.net.

Following its N-acylation, a substantial proportion of the L-threo-dihydroceramide generated from this compound is directly converted into L-threo-dihydrosphingomyelin researchgate.netnih.govresearchgate.net. Studies in cell lines such as CHLA-90 have shown that a significant amount of cellular this compound is ultimately converted into L-threo-dihydrosphingomyelin aacrjournals.org.

A minor yet significant fraction (approximately 5%) of this compound-derived L-threo-dihydroceramide undergoes glucosylation and is subsequently channeled into the glycosphingolipid biosynthetic pathway researchgate.netnih.gov. However, some research indicates that no detectable this compound-derived glucosylceramide was formed in certain cell types aacrjournals.org. This suggests potential cell-type specific variations or nuances in the precise metabolic outcomes.

This compound itself can be directly phosphorylated to this compound-1-phosphate researchgate.netaacrjournals.org. Additionally, L-threo-dihydroceramide, a key metabolite of this compound, can be phosphorylated to L-threo-dihydroceramide-1-phosphate aacrjournals.org. These phosphorylated this compound metabolites have the potential to interfere with the biological functions of endogenous sphingoid 1-phosphates, such as sphinganine-1-phosphate, sphingosine-1-phosphate (S1P), and ceramide-1-phosphates aacrjournals.org.

This compound is recognized as a putative inhibitor of sphingosine (B13886) kinase (SphK) wikipedia.orgaacrjournals.orgpreprints.org, an enzyme responsible for phosphorylating sphingosine to S1P mdpi.comfrontiersin.orgaacrjournals.orgwikipedia.orglipidmaps.orgnih.gov. Inhibition of SphK is hypothesized to shift the sphingolipid rheostat towards an accumulation of ceramide, a pro-apoptotic lipid, by reducing the levels of pro-survival S1P preprints.org. However, some studies employing liquid chromatography-electrospray tandem mass spectrometry analysis did not observe an elevation in endogenous sphingolipids like ceramide, sphingosine-1-phosphate, or dihydroceramide upon this compound treatment tandfonline.comnih.gov. These findings suggest that this compound's effects might be direct, rather than solely mediated by alterations in endogenous sphingolipid levels tandfonline.comnih.gov.

Preclinical and Clinical Research of Safingol

In Vitro Studies

In vitro research has extensively explored Safingol's direct effects on various cancer cell lines and its synergistic interactions with established chemotherapy drugs.

Cell Line Susceptibility

This compound has demonstrated concentration-dependent reduction in the viability of various human cancer cell lines wikipedia.org. Studies have shown its effectiveness in inhibiting the viability of breast and ovarian cancer cells guidetopharmacology.org. Specifically, this compound was found to be most potent in the ovarian cancer cell line SKOV-3, with an IC50 value of 0.73 µM guidetopharmacology.org and 1.4 ± 0.18 µM wikipedia.org. Other susceptible cell lines include MDA-MB-231 (breast cancer, IC50 3.4 µM), JIMT-1 (breast cancer, IC50 1.8 µM), and MCF-7 (breast cancer, IC50 9.5 µM) guidetopharmacology.org. The IC50 values for this compound across breast, ovarian, leukemic, and nasopharynx cancer cell lines generally range from 1.4 to 6.3 µM wikipedia.org. In gastric cancer cells, this compound alone induced apoptosis in 2% ± 1% of SK-GT-5 cells and 8% ± 3% of MKN-74 cells wikipedia.org. For colon cancer cells, this compound exhibited IC50 values of 2.5 ± 1.1 µM in HT-29 cells and 3.4 ± 1.0 µM in LS-174T cells, demonstrating greater potency than irinotecan (B1672180) and 5-fluorouracil (B62378) as a single agent flybase.org.

Table 1: this compound Single-Agent IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SKOV-3Ovarian0.73 guidetopharmacology.org
SKOV-3Ovarian1.4 ± 0.18 wikipedia.org
JIMT-1Breast1.8 guidetopharmacology.org
MDA-MB-231Breast3.4 guidetopharmacology.org
MCF-7Breast9.5 guidetopharmacology.org
HT-29Colon2.5 ± 1.1 flybase.org
LS-174TColon3.4 ± 1.0 flybase.org

Synergistic Effects with Chemotherapy

This compound has been extensively studied for its ability to synergize with conventional chemotherapeutic agents, enhancing their cytotoxic effects and inducing apoptosis wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orglipidmaps.orgfishersci.ptmims.commims.comfishersci.nl. This synergistic activity is often attributed to this compound's inhibitory effects on protein kinase C (PKC) and/or modulation of other signaling pathways, such as MAPK and JNK/SAPK, as well as its role as a reactive oxygen species (ROS)-generating agent wikipedia.orgwikipedia.orgwikipedia.orgflybase.orglipidmaps.orgwikidata.orgprobes-drugs.org. This compound is also a putative inhibitor of sphingosine (B13886) kinase 1 (SphK1), an enzyme that catalyzes the production of sphingosine 1-phosphate (S1P), a key mediator of cancer cell growth, proliferation, invasion, and angiogenesis wikipedia.orgmims.comwikidata.orgprobes-drugs.orgwikipedia.org.

Notable synergistic combinations include:

Doxorubicin (B1662922): this compound showed synergism with doxorubicin in a 4:1 molar ratio across various breast and ovarian cancer cell lines, leading to a 3- to 27-fold increase in cytotoxicity compared to doxorubicin alone wikipedia.orgguidetopharmacology.org.

Mitomycin C (MMC): this compound significantly enhanced the cytotoxic effect of MMC in gastric cancer cells, promoting drug-induced apoptosis wikipedia.orgwikipedia.org. In SK-GT-5 cells, the combination of this compound and MMC induced apoptosis in 39% ± 1% of cells, compared to 18% ± 1% with MMC alone wikipedia.org. With MKN-74 cells, the combination induced apoptosis in 83% ± 4% of cells, compared to 40% ± 4% with MMC alone wikipedia.org.

Gemcitabine (B846): Synergism was demonstrated in SKOV-3 ovarian cancer cells when this compound was combined with gemcitabine in either a 1:4 or 4:1 molar ratio, resulting in a 9- to 11-fold dose reduction compared to single administration of gemcitabine guidetopharmacology.org. The 4:1 molar ratio of this compound/gemcitabine showed the strongest synergism in SKOV-3 cells, with a combination index (CI) value of 0.07 wikipedia.org.

Cisplatin (B142131): this compound has been shown to enhance the in vitro antitumor effect of cisplatin by enhancing chemotherapy-induced apoptosis in various cell lines fishersci.pt. In cisplatin-resistant gastric adenocarcinoma cell lines (AGScis5 and N87), this compound exhibited cytotoxic activity as a single agent and synergistically increased cisplatin sensitivity mims.com.

Irinotecan: A 1:1 molar ratio of this compound/irinotecan was found to be synergistic in LS-174T colon cancer cells (CI=0.68) and additive in HT-29 cells (CI=0.94) flybase.org. This combination also led to concentration- and time-dependent downregulation of p-PKC and p-MARCKS flybase.org.

Fenretinide (B1684555) (4-HPR): Strong synergistic interactions were observed when this compound was combined with fenretinide in neuroblastoma, Ewing's sarcoma, lung, melanoma, breast, prostate, colon, and pancreatic cancer cell lines mims.comfishersci.ca. This combination produced a 100-fold to 10,000-fold increase in cytotoxicity relative to fenretinide alone in some cell lines fishersci.ca.

2'-nitroflavone (B1207882): In vitro assays showed that the combination of this compound with 2'-nitroflavone induced a synergistic antiproliferative effect in murine HER2-positive LM3 mammary tumor cells and human HER2-positive MDA-MB-453 breast cancer cells. This compound also potentiated the apoptotic effect of 2'-nitroflavone in both cell lines wikipedia.orghznu.edu.cn.

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents (In Vitro)

Chemotherapeutic AgentCancer Type (Cell Lines)Molar Ratio (this compound:Agent)Observed Effect / CI ValueReference
DoxorubicinBreast, Ovarian (MCF-7, MDA-MB-231, JIMT-1, SKOV-3)4:13-27 fold increase in cytotoxicity (CI < 0.7) wikipedia.orgguidetopharmacology.org
Mitomycin CGastric (SK-GT-5, MKN-74)Not specifiedPotentiation of apoptosis (e.g., 39% apoptosis in SK-GT-5 vs. 18% with MMC alone) wikipedia.orgwikipedia.org
GemcitabineOvarian (SKOV-3)1:4 or 4:1Synergy (CI = 0.07 at 4:1) wikipedia.orgguidetopharmacology.org
CisplatinGastric (AGScis5, N87)Not specifiedSynergistic increase in sensitivity mims.com
IrinotecanColon (LS-174T)1:1Synergy (CI = 0.68) flybase.org
FenretinideNeuroblastoma, Lung, Melanoma, Breast, Prostate, Colon, Pancreas1:3 (this compound:Fenretinide)100-10,000 fold increase in cytotoxicity (CI < 0.1-1.0) mims.comfishersci.ca
2'-nitroflavoneHER2-positive Breast (LM3, MDA-MB-453)Not specifiedSynergistic antiproliferative and apoptotic effect wikipedia.orghznu.edu.cn

Effects on Cancer Cell Invasion

Beyond its cytotoxic and synergistic effects, this compound has been shown to impact cancer cell invasion. Matrigel invasion assays demonstrated that this compound could reduce the invasiveness of MDA-MB-231 breast cancer cells by 12% and SKOV-3 ovarian cancer cells by 20% after 24 hours of treatment guidetopharmacology.org. Furthermore, a slight decrease in urokinase plasminogen activator-1 (uPA) secretion was observed in MDA-MB-231 cells after this compound treatment guidetopharmacology.org. This compound has also been reported to inhibit the adhesion of colon cancer cells to the extracellular matrix flybase.org. These effects are consistent with its known inhibition of SphK1, which is involved in cell proliferation, invasion, and angiogenesis wikipedia.orgwikidata.orgprobes-drugs.org.

In Vivo Studies

In vivo studies have further supported the potential of this compound, particularly in combination with other agents, for anticancer therapy.

Xenograft Models

Preclinical animal studies have indicated that this compound alone has a minimal effect on tumor cell growth in vivo wikipedia.orgwikipedia.org. However, combining this compound with conventional chemotherapy agents dramatically potentiates their antitumor effects wikipedia.orgwikipedia.org. Xenograft experiments have shown that this compound can increase the antitumor activity of cisplatin without increasing toxicity fishersci.pt.

A novel liposomal formulation of this compound has been designed and evaluated for its antitumor activities in human acute myeloid leukemia (AML) cell lines, patient samples, and murine xenograft models wikipedia.orgfishersci.ca. This liposomal this compound was effective against a wide range of AML subtypes and was able to extend the median survival time of U937-inoculated mice to 31 days, compared to 23 days with free drug fishersci.ca. A liposomal coencapsulation of this compound/C2-ceramide also demonstrated efficacy in vitro and in xenograft models, with a 33% dose reduction compared to either liposomal this compound or liposomal C2-ceramide alone wikipedia.org. The combination of fenretinide and this compound also prolonged the survival of mice bearing SMS-LHN murine xenografts mims.com. The synergistic antitumor effect of this compound combined with 2'-nitroflavone was confirmed in vivo in an LM3 syngeneic breast cancer model wikipedia.orghznu.edu.cn.

Potentiation of Antitumor Activity

In vivo studies consistently demonstrate that this compound potentiates the antitumor activity of various chemotherapeutic agents. For instance, the combination of this compound and 2'-nitroflavone in an LM3 syngeneic breast cancer model led to increased PARP cleavage and Bax protein levels, alongside decreased anti-apoptotic Bcl-xL and Bcl-2 protein levels in tumor lysates wikipedia.orghznu.edu.cn. This highlights this compound's role in enhancing apoptosis induced by co-administered drugs. The potentiation of antitumor effects by this compound in combination with conventional chemotherapeutics like doxorubicin and cisplatin has been observed in human tumor xenografts mims.com.

Organ-Specific Effects and Biotransformation

Research into this compound has revealed specific effects on various organs and insights into its biotransformation.

Organ-Specific Effects:

Liver (Hepatic): During Phase I clinical trials, the co-administration of this compound with cisplatin was associated with reversible dose-dependent hepatic enzyme elevation, identified as a dose-limiting observation. wikipedia.orgpatsnap.comresearchgate.netnih.gov

Tumors/Cancer Cells: this compound induces necrosis and autophagy in solid tumor cells. wikipedia.orgtandfonline.comnih.gov In adrenocortical carcinoma (ACC) cell lines, this compound treatment led to a significant reduction in cell viability and an increase in apoptosis, evidenced by elevated caspases 3 and 7 activity. endocrine-abstracts.org It also demonstrated the ability to restore sensitivity to cisplatin in resistant gastric cancer cells. lipidmaps.org

Blood/Hematopoietic System: Preclinical toxicology studies in canines indicated that the combination of intravenous this compound and fenretinide did not result in hematopoietic toxicity at target dosing levels. grantome.com

Biotransformation: The precise details of this compound's biotransformation are an area of ongoing study. It has been observed that this compound can be incorporated into long-lived, L-threo-dihydroceramides within cells. grantome.com While cytochrome P450 enzyme systems are generally involved in drug biotransformation, specific detailed pathways for this compound's metabolism are not extensively elucidated in available research findings. tandfonline.com Liquid chromatography and electrospray tandem mass spectrometry analyses have indicated that this compound's induction of autophagy does not appear to be mediated by an elevation in endogenous sphingolipids such as ceramide, sphingosine-1-phosphate, or dihydroceramide (B1258172), suggesting direct effects of this compound or an uncharacterized metabolite. tandfonline.comnih.gov

Clinical Trials and Therapeutic Potential

This compound has advanced into clinical trials, primarily investigated for its therapeutic potential in oncology. It is notable as one of the first putative SphK inhibitors to enter clinical development. nih.gov

Phase I Clinical Trials

Phase I clinical trials have explored this compound both as a single agent and in combination with other chemotherapies.

This compound in Combination with Cisplatin: A Phase I trial was conducted to determine the maximum tolerated dose (MTD) of this compound when administered with cisplatin in patients with advanced solid tumors. nih.gov The MTD was established at 840 mg/m² for this compound (administered over 120 minutes) combined with 60 mg/m² for cisplatin, given every three weeks. nih.gov This combination was found to be safely administrable, with hepatic enzyme elevation being a dose-limiting observation attributed to this compound. wikipedia.orgpatsnap.comnih.gov The trial successfully demonstrated target inhibition through the downregulation of S1P. nih.gov Among the treated patients, the best response observed was stable disease in six individuals, lasting for an average duration of 3.3 months. nih.gov An earlier Phase I study investigating this compound in combination with doxorubicin was terminated due to drug supply issues, though no dose-limiting toxicity was observed up to 120 mg/m² of this compound. nih.gov

This compound in Combination with Fenretinide (4-HPR): A Phase I dose-escalation clinical trial evaluated the combination of intravenous fenretinide and this compound in patients with advanced malignancies, including refractory solid tumors and non-Hodgkin lymphoma. researchgate.netgrantome.commycancergenome.org Preclinical studies had indicated synergistic effects between these agents. researchgate.netgrantome.commycancergenome.org The trial aimed to define the MTD, assess pharmacokinetics, and evaluate pharmacodynamic actions, such as changes in plasma sphingolipid and S1P levels. grantome.com

Therapeutic Indications

This compound's therapeutic indications are primarily focused on various forms of cancer, often in combination with other agents.

Cancer: this compound is being investigated for its potential in treating a range of malignancies:

Advanced Solid Tumors: It has been studied in Phase I trials for unspecified adult solid tumors. wikipedia.orgtandfonline.comresearchgate.netnih.govmycancergenome.orgmedpath.comdrugbank.com

Neuroblastoma: Clinical trials are underway for its use in children with neuroblastoma. tandfonline.com

Non-Hodgkin Lymphoma: It has been included in combination therapy trials for this condition. researchgate.netmycancergenome.org

Adrenocortical Carcinoma (ACC): Research suggests this compound as a novel therapeutic strategy for ACC, given the overexpression of SphK1 in ACC and this compound's ability to reduce cell viability and induce apoptosis in ACC cell lines. endocrine-abstracts.org

Gastroesophageal Cancer: this compound has shown the capacity to restore sensitivity to cisplatin in resistant gastric cancer cells. lipidmaps.org

Other specific tumor types where stable disease was observed in clinical trials include Hepatocellular Carcinoma, Sarcoma, Pancreatic Cancer, Melanoma, Gastric Cancer, Head & Neck Cancer, Cholangiocarcinoma, Ovarian Cancer, and Bladder Cancer. nih.gov

Other Indications: While primarily focused on cancer, this compound has also been listed in connection with:

Psoriasis: Although currently an inactive indication, it has been noted in this context. patsnap.com

Immune System Diseases, Skin and Musculoskeletal Diseases: These are broader therapeutic areas where this compound's mechanism of action might have relevance. patsnap.com

Advanced Synthetic Methodologies and Derivatives of Safingol

Stereoselective Synthesis of Safingol

The development of stereoselective synthetic methodologies for this compound is crucial to ensure its specific biological profile and to differentiate it from other sphingoid bases. These approaches focus on establishing the correct (2S,3S) stereochemistry at the amino alcohol moiety. researchgate.netrsc.org

Approaches from Chiral Building Blocks (e.g., Serine, Glyceraldehyde, Glycals)

The synthesis of this compound often leverages readily available chiral precursors, known as chiral building blocks, to direct the formation of the desired stereoisomer.

Glyceraldehyde: Efficient asymmetric syntheses of (2S,3S)-Safingol have been developed from (R)-cyclohexylideneglyceraldehyde. These syntheses critically rely on a diastereoselective addition of suitable alkylmagnesium or lithium reagents, followed by straightforward organic transformations. researchgate.net

Glycals: Highly stereoselective total syntheses of sphingoid bases, including both natural sphinganine (B43673) and unnatural this compound, have been achieved using chirons such as 3,4,6-tri-O-benzyl-D-galactal and 3,4,6-tri-O-benzyl-D-glucal. researchgate.netrsc.orgrsc.org Key steps in these syntheses include the Mitsunobu reaction and late-stage olefin cross-metathesis for the installation of the long aliphatic chain. researchgate.netrsc.org An alternative approach involves efficient syntheses of (2S,3S)-Safingol from 3,4,6-tri-O-benzyl glycals, featuring a one-pot reduction of an azide, saturation of the double bonds, and debenzylation under catalytic hydrogenation. researchgate.net

Chelation-Controlled Additions

Chelation-controlled additions are a powerful strategy in the stereoselective synthesis of amino alcohols, including the anti-amino alcohol systems characteristic of sphingolipids. preprints.org In the synthesis of this compound, chelation-controlled Grignard addition has been employed to effectively introduce the desired long aliphatic chain with high stereoselectivity. preprints.org The addition of organocuprates to N-carbamoyl aminoaldehydes, derived from functionalized amino acids, can predominantly yield threo-β-amino alcohol derivatives. The carbamate (B1207046) group plays a crucial role as a strong chelating agent, facilitating high diastereoselectivity with cuprates. ucla.edu This methodology has been successfully applied in the preparation of this compound from O-benzyl N-BOC serine. ucla.edu Furthermore, a chelation-controlled reduction using a NaBH4/ZnCl2 mixture of a specific ketone intermediate has been shown to be effective in establishing the desired stereochemistry, such as the 3R configuration for D-erythro-sphinganine, a principle transferable to achieve the 3S configuration for this compound. beilstein-journals.org

Enzyme-Mediated Synthesis

While this compound is known to interact with and inhibit various enzymes, particularly protein kinase C (PKC) and sphingosine (B13886) kinase (SphK), direct enzyme-mediated synthesis of this compound itself is not a widely reported synthetic methodology. researchgate.nettandfonline.comncats.iowikipedia.orgnih.govlipidmaps.orgmdpi.comnih.gov The de novo biosynthesis of natural sphingolipids, from which this compound is a synthetic analog, involves enzymes such as serine palmitoyltransferase (SPT) and 3-ketosphinganine reductase (KDSR) in the formation of sphinganine. frontiersin.org However, these enzymatic pathways are typically involved in the production of endogenous sphingoid bases rather than the synthetic L-threo-stereoisomer, this compound.

Structural Analogs and Derivatives

The modification of this compound's structure, particularly its functionalized tails, and understanding its relationship to endogenous stereoisomers, are key areas of research for developing new therapeutic agents.

Modified Functionalized Tails

Synthetic versatility allows for the creation of numerous structural analogs and derivatives of this compound with modified functionalized tails. researchgate.netacs.org These modifications can alter the compound's pharmacokinetic properties, target specificity, and biological activity. Examples of modifications in sphingosine-based kinase inhibitors, which are relevant to this compound analogs, include variations in the alkyl chain length, changes in the spacer between the polar head and linker rings, and the strategic insertion or positioning of lipidic groups within the tail region. spandidos-publications.com this compound itself is a saturated analog of sphingosine. rsc.org A notable derivative is N,N-dimethyl-Safingol, which features a dimethylated amino group. nih.govuni.lu Other examples of modified sphingolipid-derived kinase inhibitors include short-chain sphinganine derivatives (e.g., C12) and 3-fluorosphingosine analogs, demonstrating the breadth of possible structural variations. rsc.org Additionally, C20 sphinganine, a longer-chain analog, is also known. uni.lu

Relationship to Endogenous Sphinganine Stereoisomers

This compound is precisely defined as the synthetic L-threo-stereoisomer of endogenous (D-erythro-) sphinganine. researchgate.nettandfonline.comncats.ionih.govlipidmaps.orgmdpi.com This distinction highlights a crucial stereochemical difference that impacts their biological roles.

Stereochemical Comparison of this compound and Endogenous Sphinganine

CompoundStereoisomer TypeSpecific StereochemistryPubChem CID
This compoundL-threo-sphinganine(2S,3S)-sphinganine researchgate.nettandfonline.comncats.ioresearchgate.netrsc.org3058739 ncats.iowikipedia.orglipidmaps.orgguidetopharmacology.org
Endogenous SphinganineD-erythro-sphinganine(2S,3R)-sphinganine researchgate.nettandfonline.comncats.ionih.govmdpi.comguidetopharmacology.orguni.lu91486 guidetopharmacology.orguni.luwaocp.orgnih.gov

The primary difference lies in the configuration at the C3 hydroxyl group. While both share the (2S) configuration at the amino group, this compound possesses a (3S) configuration, resulting in a threo relationship between the C2 and C3 chiral centers. In contrast, endogenous sphinganine has a (3R) configuration, leading to an erythro relationship. researchgate.nettandfonline.comncats.io Research has also explored other unnatural sphinganine stereoisomers, such as L-erythro- and D-threo-sphinganine, to understand their distinct biological effects. tandfonline.com

Future Directions in Safingol Research

Elucidation of Remaining Unknown Mechanisms

The precise mechanism by which Safingol induces cell death is still largely unknown or poorly understood nih.govciteab.com. Current understanding suggests that this compound exerts a variety of inhibitory effects, leading to a cascade of events that culminate in accidental necrotic cell death, often mediated by reactive oxygen species (ROS) and autophagy nih.govciteab.com.

Key areas for future mechanistic elucidation include:

Sphingosine (B13886) Kinase (SphK) Inhibition: this compound is recognized as an inhibitor of sphingosine kinase (SphK), particularly SphK1 wikipedia.orgnih.govciteab.comwaocp.orgwikipedia.orgciteab.comfishersci.cafishersci.camims.comnih.govguidetopharmacology.orguni.lu. Further research is needed to comprehensively characterize its interaction with both SphK1 and SphK2 isoforms, as well as the downstream consequences of this inhibition on the sphingolipid metabolic pathway.

Protein Kinase C (PKC) Inhibition: this compound inhibits various PKC isoforms, including PKCβ-I, PKCδ, and PKCε nih.govciteab.comwaocp.orgwikipedia.orgfishersci.cauni.luguidetopharmacology.orgciteab.com. The exact mechanism of this inhibition, whether it involves direct binding or other regulatory interactions, requires further investigation wikipedia.org.

PI3k/Akt/mTOR and MAPK/ERK Pathways: this compound has been shown to inhibit phosphoinositide 3-kinase (PI3k), a crucial component of the mTOR and MAPK/ERK pathways nih.govfishersci.cauni.luguidetopharmacology.org. Detailed studies are needed to map the full extent of this compound's influence on these critical cell signaling networks and how these inhibitions contribute to its observed effects.

Glucose Uptake Inhibition and ROS Generation: this compound's ability to inhibit glucose uptake leads to oxidative stress and the generation of ROS nih.govciteab.com. Future research should focus on the precise molecular targets involved in glucose transport inhibition and the subsequent pathways linking ROS generation to cell death and autophagy.

Role of Autophagy: While this compound triggers autophagy, its role in cell death is complex and remains unclear; it may act as a failed cell survival mechanism or a repair mechanism in response to ROS-induced damage nih.govciteab.comciteab.com. Further studies are essential to delineate the precise interplay between this compound, autophagy, and cell fate.

Metabolite Contribution: Although this compound's effects are often attributed to the parent compound, its metabolism to L-threo-dihydroceramide and L-threo-dihydrosphingomyelin suggests that these metabolites might also contribute to its biological activities nih.govwikipedia.orgwikidata.orgscitechdevelopment.com. Research into the specific roles of these metabolites is warranted.

Development of this compound-Based Combination Therapies

This compound has demonstrated significant potential as a modulator of multi-drug resistance, and its efficacy is often enhanced when combined with conventional chemotherapeutic agents nih.govnih.govuni.luguidetopharmacology.org. Future efforts will continue to focus on developing and optimizing this compound-based combination therapies to improve therapeutic outcomes and overcome drug resistance.

Key combinations under investigation or with demonstrated synergistic effects include:

Combination TherapyObserved Effect / TargetDisease ContextReferences
Cisplatin (B142131)Synergistic antitumor effects, safely administered in Phase I trialsSolid tumors nih.govnih.govwikipedia.orgciteab.comfishersci.canih.gov
Doxorubicin (B1662922)Potentiates effects, induces apoptotic cell death and ROS productionVarious tumor-bearing animals and cell lines wikipedia.orgfishersci.canih.govthegoodscentscompany.com
Fenretinide (B1684555) (4-HPR)Synergistic cytotoxicity, targets dihydroceramide (B1258172) pathwayNeuroblastoma, lung cancer, melanoma, advanced malignancies nih.govwikidata.orgscitechdevelopment.comfishersci.camdpi.comlipidmaps.orgnih.govciteab.com
Irinotecan (B1672180)Potentiates effects, induces apoptotic cell death and ROS productionVarious tumor cell lines (e.g., colon cancer) nih.govthegoodscentscompany.comguidetopharmacology.orgthegoodscentscompany.com
Mitomycin CPotentiates effects, induces apoptotic cell death and ROS productionVarious tumor cell lines nih.govwikipedia.orgthegoodscentscompany.com
Nanoliposomal C6-ceramide (Lip-C6)Synergistic or additive efficacyAcute Myeloid Leukemia (AML) cell lines and primary patient samples nih.govlipidmaps.orgmims.com
2'-nitroflavone (B1207882) (2'NF)Synergistic antiproliferative and apoptotic effectsHER2-positive breast cancer citeab.comprobes-drugs.orglipidmaps.orghznu.edu.cn
BortezomibInhibits lung tumor growth and metastasis (via NF-κB modulation)Lung cancer (mouse models) thegoodscentscompany.com

The success of these combination strategies hinges on understanding the specific cancer type, its genetic characteristics, and the disease stage nih.gov.

Exploration of this compound's Role in Other Disease Contexts

While primarily investigated for its anticancer properties, this compound's modulatory effects on sphingolipid metabolism and cell signaling pathways suggest potential applications in other disease areas.

Future research will focus on:

Neurodegenerative Diseases: this compound has been studied for its potential therapeutic applications in neurodegenerative diseases wikipedia.orgfishersci.caciteab.comnih.gov. The imbalance of ceramide and sphingosine-1-phosphate (S1P), which this compound can influence, is observed in conditions like Alzheimer's disease (AD) fishersci.ca.

Inflammatory and Immune-Related Diseases: Sphingosine kinase 1 (SphK1), a key target of this compound, is increasingly recognized as a research direction in various inflammatory and immune-related diseases due to its overexpression in cancer and its role as a regulator of inflammation and immune responses fishersci.ca. SphK1 is overexpressed in microglia under inflammatory conditions and promotes pro-inflammatory factors, which can be inhibited by SphK inhibitors fishersci.ca.

Optimization of Clinical Efficacy and Safety Profiles

Optimizing the clinical efficacy and safety profiles of this compound is paramount for its successful translation into broader clinical use. This involves improving drug formulations, understanding its metabolism, and refining treatment strategies.

Key areas for optimization include:

Formulation Enhancements: The development of stable aqueous solutions and improved emulsion compositions has been crucial for enhancing this compound's stability and enabling intravenous delivery waocp.org. Nanoliposomal formulations have shown promise in improving drug delivery and efficacy, particularly in acute myeloid leukemia models nih.govlipidmaps.orgmims.comresearchgate.net. Continued research into novel delivery systems aims to enhance bioavailability and target specificity.

Metabolism-Guided Strategies: A thorough understanding of this compound's metabolism in human cancer cells is vital for optimizing clinical strategies and administration schedules nih.govwikidata.orgscitechdevelopment.com. This compound is N-acylated to L-threo-dihydroceramide and L-threo-dihydrosphingomyelin, and its metabolism differs from natural sphinganine (B43673) nih.govwikipedia.orgwikidata.orgscitechdevelopment.com. Future studies will aim to leverage these metabolic insights to improve therapeutic outcomes.

Mechanism-Based Efficacy Improvements: Further clarifying the mechanisms by which this compound synergizes with other therapeutic agents will enable the rational design of more effective combination regimens nih.govwikidata.orgscitechdevelopment.com. Research continues to refine its therapeutic application by focusing on its inhibitory effects on PKC, PI3k, and SphK nih.govnih.govfishersci.cauni.lu.

Therapeutic Index Improvement: Combination therapies are a significant strategy to enhance efficacy and potentially allow for reduced doses of individual agents, thereby managing and mitigating potential adverse effects nih.govthegoodscentscompany.comctdbase.org.

Advanced Pharmacodynamic and Pharmacokinetic Studies

Advanced pharmacodynamic (PD) and pharmacokinetic (PK) studies are critical for a comprehensive understanding of this compound's behavior within biological systems and for guiding its clinical development.

Current and future research focuses on:

Pharmacokinetic Profiling: Phase I clinical trials have investigated this compound's pharmacokinetic parameters, including its plasma half-life (e.g., approximately 3.97 ± 2.51 hours) citeab.comnih.govciteab.com. Studies have also detailed its uptake and metabolism in various cell lines, including neurons, neuroblastoma, fibroblasts, and leukemia cells nih.govwikipedia.orgwikidata.orgscitechdevelopment.comhznu.edu.cn. This compound undergoes extensive conversion to N-acyl species (dihydroceramides) and N-methyl metabolites nih.govwikipedia.orgscitechdevelopment.comhznu.edu.cn.

Pharmacodynamic Biomarkers: Pharmacodynamic studies have explored this compound's biological effects, such as its ability to inhibit SphK and reduce sphingosine-1-phosphate (S1P) levels in plasma citeab.com. Further research is needed to establish whether observed changes in plasma S1P accurately reflect intratumoral SphK activity citeab.com.

Delivery Schedule Optimization: Advanced studies aim to clarify how different delivery schedules influence cellular this compound levels and its subsequent biological effects, which is crucial for optimizing therapeutic regimens wikidata.org.

Molecular Modeling and Interactions: Molecular docking studies are being employed to gain a deeper understanding of this compound's binding interactions with specific biological targets, such as sphingosine kinase 1, at a molecular level nih.gov. These studies can inform the design of next-generation this compound analogs with improved target specificity and efficacy.

Q & A

Q. What experimental models are most suitable for studying Safingol’s mechanism of action in sphingolipid metabolism?

this compound (L-threo-dihydrosphingosine) is best studied in in vitro models such as cancer cell lines (e.g., HT-29 colon carcinoma or MCF-7 breast cancer cells) due to its role in modulating sphingolipid pathways and inducing apoptosis. Key assays include:

  • LC-MS/MS for quantifying sphingolipid metabolites .
  • Flow cytometry to assess apoptosis via Annexin V/PI staining .
  • Kinase activity assays to evaluate inhibition of protein kinase C (PKC) isoforms . Experimental design should incorporate controls for endogenous sphingolipid fluctuations and use PICO frameworks to align objectives with outcomes (e.g., comparing this compound’s efficacy to other sphingosine kinase inhibitors) .

Q. How can researchers ensure reproducibility in this compound studies, given its susceptibility to oxidation?

Reproducibility requires strict protocols:

  • Storage : this compound should be stored under inert gas (argon) at -80°C to prevent oxidation .
  • Validation : Regular NMR or HPLC analysis to confirm compound integrity .
  • Documentation : Detailed descriptions of dissolution methods (e.g., ethanol/BSA mixtures) in supplementary materials to meet journal guidelines .

Q. What are the primary methodological challenges in isolating this compound’s effects from confounding variables in lipid signaling studies?

Challenges include cross-talk between sphingolipid and glycerolipid pathways. Mitigation strategies:

  • Genetic knockdowns (e.g., siRNA targeting sphingosine kinases) to isolate downstream effects .
  • Dose-response curves to distinguish on-target vs. off-target effects .
  • Multi-omics integration (lipidomics + transcriptomics) to contextualize pathway interactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s pro-apoptotic vs. cytoprotective effects across different cell types?

Contradictory findings often arise from cell-specific sphingolipid rheostats. A systematic approach includes:

  • Meta-analysis of existing data to identify tissue-specific trends (e.g., this compound’s dual role in hepatic vs. epithelial cells) .
  • Mechanistic studies using isoform-specific PKC inhibitors to clarify signaling bifurcations .
  • In silico modeling to predict lipid metabolic flux under varying this compound concentrations .

Q. What advanced statistical methods are recommended for analyzing this compound’s synergistic effects with chemotherapeutics?

Synergy analysis requires:

  • Chou-Talalay Combination Index to quantify additive, synergistic, or antagonistic effects .
  • Multivariate regression to account for covariates like cell cycle stage or baseline sphingolipid levels .
  • Bayesian hierarchical models for high-throughput screening datasets to prioritize candidate combinations .

Q. How can this compound’s pharmacokinetic limitations be addressed in preclinical studies?

Poor bioavailability and rapid clearance necessitate:

  • Nanoformulation strategies (e.g., liposomal encapsulation) to enhance stability and tumor targeting .
  • Tracer studies with deuterated this compound and PET imaging to track biodistribution .
  • Interspecies scaling using allometric models to extrapolate dosing for in vivo models .

Data Integrity & Reporting

Q. What criteria should guide the inclusion/exclusion of this compound-related data in publications?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Exclude outliers only if justified by rigorous statistical tests (e.g., Grubbs’ test) .
  • Report negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers optimize this compound protocols for ethical in vivo studies?

  • 3Rs Framework (Replacement, Reduction, Refinement):
  • Use organoids or zebrafish embryos where possible .
  • Minimize sample size via power analysis .
  • Implement humane endpoints for tumor-bearing models .

Methodological Resources

  • Data Management : Use DMPTool for creating data management plans compliant with ERC standards .
  • Literature Integration : Leverage SciFinder or Reaxys for structure-activity relationship (SAR) studies of this compound analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Safingol
Reactant of Route 2
Safingol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.